molecular formula C12H20N4O B8388101 4-(2-(4-Methylpiperazin-1-yl)ethoxy)pyridin-2-amine

4-(2-(4-Methylpiperazin-1-yl)ethoxy)pyridin-2-amine

Cat. No. B8388101
M. Wt: 236.31 g/mol
InChI Key: WVXIDSOQIAHIMJ-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

Sodium hydride (60% in mineral oil; 43.56 g; 1089 mmol) was added to a 3 L reaction flask under nitrogen. A mechanical stirrer and thermocouple was attached. Dry diglyme (400 mL) was added. A solution of 2-(4-methylpiperazin-1-yl)ethanol (157 g; 1089 mmol) in diglyme (450 mL) was added slowly with stirring. The mixture was stirred with warming to 40° C. for 1 hour. 4-Chloropyridin-2-amine (70.0 g; 544.5 mmol) was added as a solid. The mixture was heated to 80° C. with stirring until effervescence had ceased. The temperature was increased to 157° C. for 16 hours. The mixture was allowed to cool and diluted with water (500 mL). THF (1000 mL) was added followed by sodium chloride (sufficient to saturate the aqueous phase). The phases were separated and the aqueous phase was further extracted with THF (3×800 mL). Additional water was added as required to aid in phase separation. The combined organic phases were dried with sodium sulfate (1000 g) for 16 hours and filtered. The solvent was removed under vacuum to remove the majority of the THF. The solution was filtered through Celite to remove fine particulates rinsing with diglyme. The diglyme was removed under vacuum (10 mm Hg vacuum, with the bath temperature increased to 60° C.). The residue was placed under high vacuum for 1 hour and then triturated with ether (400 mL). The resulting solids were collected by filtration, washed with ether and dried under vacuum to give the product (100.4 g) as an off white solid.
Quantity
43.56 g
Type
reactant
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][OH:12])[CH2:6][CH2:5]1.Cl[C:14]1[CH:19]=[CH:18][N:17]=[C:16]([NH2:20])[CH:15]=1.[Cl-].[Na+]>COCCOCCOC.O.C1COCC1>[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][O:12][C:14]2[CH:19]=[CH:18][N:17]=[C:16]([NH2:20])[CH:15]=2)[CH2:6][CH2:5]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
43.56 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
157 g
Type
reactant
Smiles
CN1CCN(CC1)CCO
Name
Quantity
450 mL
Type
solvent
Smiles
COCCOCCOC
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOCCOC
Step Seven
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mechanical stirrer and thermocouple was attached
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° C.
STIRRING
Type
STIRRING
Details
with stirring until effervescence
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 157° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the aqueous phase)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with THF (3×800 mL)
ADDITION
Type
ADDITION
Details
Additional water was added
CUSTOM
Type
CUSTOM
Details
to aid in phase separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with sodium sulfate (1000 g) for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to remove the majority of the THF
FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove fine particulates
WASH
Type
WASH
Details
rinsing with diglyme
CUSTOM
Type
CUSTOM
Details
The diglyme was removed under vacuum (10 mm Hg vacuum
TEMPERATURE
Type
TEMPERATURE
Details
with the bath temperature increased to 60° C.)
CUSTOM
Type
CUSTOM
Details
triturated with ether (400 mL)
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCN(CC1)CCOC1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 100.4 g
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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